2-(Difluoromethoxy)-3-(trifluoromethoxy)naphthalene
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Overview
Description
2-(Difluoromethoxy)-3-(trifluoromethoxy)naphthalene is a fluorinated aromatic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the radical trifluoromethylation of carbon-centered radical intermediates . This process can be achieved using reagents such as trifluoromethyl phenyl sulfone under visible light irradiation .
Industrial Production Methods
Industrial production of this compound may involve large-scale radical trifluoromethylation reactions, utilizing continuous flow reactors to ensure efficient and consistent production. The use of photoredox catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(Difluoromethoxy)-3-(trifluoromethoxy)naphthalene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of partially or fully reduced naphthalene derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the naphthalene ring.
Scientific Research Applications
2-(Difluoromethoxy)-3-(trifluoromethoxy)naphthalene has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound can be used in the development of fluorinated probes for biological imaging and diagnostics.
Mechanism of Action
The mechanism of action of 2-(Difluoromethoxy)-3-(trifluoromethoxy)naphthalene involves its interaction with molecular targets and pathways. The presence of fluorine atoms can enhance the compound’s binding affinity to specific targets, such as enzymes or receptors. This can lead to the modulation of biological pathways and the exertion of desired effects, such as inhibition or activation of specific proteins .
Comparison with Similar Compounds
Similar Compounds
2-(Difluoromethoxy)benzylamine: Used as a pharmaceutical intermediate and in chemical research.
1-(Difluoromethoxy)-2-(trifluoromethoxy)naphthalene: Another fluorinated naphthalene derivative with similar properties.
Uniqueness
2-(Difluoromethoxy)-3-(trifluoromethoxy)naphthalene is unique due to the specific positioning of the difluoromethoxy and trifluoromethoxy groups on the naphthalene ring. This unique structure can result in distinct chemical and physical properties, making it valuable for specific applications in various fields.
Properties
Molecular Formula |
C12H7F5O2 |
---|---|
Molecular Weight |
278.17 g/mol |
IUPAC Name |
2-(difluoromethoxy)-3-(trifluoromethoxy)naphthalene |
InChI |
InChI=1S/C12H7F5O2/c13-11(14)18-9-5-7-3-1-2-4-8(7)6-10(9)19-12(15,16)17/h1-6,11H |
InChI Key |
CQRDDXVFTGSCDH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C(=CC2=C1)OC(F)F)OC(F)(F)F |
Origin of Product |
United States |
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